molecular formula C32H26N4O2 B11634838 N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B11634838
M. Wt: 498.6 g/mol
InChI Key: WCOPWBIKPIOGMR-UHFFFAOYSA-N
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Description

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound that belongs to the class of dicarboxamides This compound is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,3-dicarboxylic acid with benzylamine and pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N3-dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridinyl groups, forming stable complexes. These complexes can act as catalysts in various chemical reactions. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine
  • Benzene-1,3,5-tricarboxylic acid tris-pyridin-4-ylamide

Uniqueness

N1,N3-Dibenzyl-N1,N3-bis(pyridin-2-yl)benzene-1,3-dicarboxamide is unique due to the presence of both benzyl and pyridinyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

IUPAC Name

1-N,3-N-dibenzyl-1-N,3-N-dipyridin-2-ylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C32H26N4O2/c37-31(35(29-18-7-9-20-33-29)23-25-12-3-1-4-13-25)27-16-11-17-28(22-27)32(38)36(30-19-8-10-21-34-30)24-26-14-5-2-6-15-26/h1-22H,23-24H2

InChI Key

WCOPWBIKPIOGMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5

Origin of Product

United States

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